N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN6O4S and its molecular weight is 448.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a piperidine core substituted with a sulfonyl group and a pyrazole-oxadiazole moiety. Its molecular formula is C13H12FN5O2S, with a molecular weight of approximately 289.33 g/mol. The presence of the oxadiazole and pyrazole rings is significant as these structures are known to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the pyrazole and oxadiazole moieties exhibit considerable antimicrobial properties. For instance, derivatives similar to the target compound have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
7b | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. In vitro studies have shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including glioma (C6) and cervical cancer (HeLa) cells. For example, a derivative exhibited an IC50 of 5.13 µM against C6 cells, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 8.34 µM) .
Mechanism of Action:
The anticancer activity is attributed to the induction of cell cycle arrest at the G0/G1 phase and subsequent apoptosis via intrinsic pathways . Flow cytometry analyses revealed significant alterations in cell cycle distribution upon treatment with these compounds.
Cell Line | IC50 (µM) | Comparative Agent | IC50 (µM) |
---|---|---|---|
C6 | 5.13 | 5-FU | 8.34 |
HeLa | Not reported | Not reported | Not reported |
Anti-inflammatory Activity
Compounds featuring the oxadiazole ring have been noted for their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies indicate that these compounds can modulate signaling pathways involved in inflammation, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .
Case Studies
A notable case study involved the synthesis of various oxadiazole derivatives which were evaluated for their biological activities. Among these derivatives, one compound demonstrated potent inhibitory activity against histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammatory responses .
特性
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O4S/c1-12-10-16(24-25(12)2)18-22-23-19(30-18)21-17(27)13-4-3-9-26(11-13)31(28,29)15-7-5-14(20)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCIISYBUSWVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。